molecular formula C17H17N3O2 B8712857 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one CAS No. 189937-65-3

2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B8712857
CAS No.: 189937-65-3
M. Wt: 295.34 g/mol
InChI Key: CWQXWGZOKWRTTD-UHFFFAOYSA-N
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Description

2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an amino group at the 2-position and a 3-(1-methylethoxy)phenyl substituent at the 3-position, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzamide with 3-(1-methylethoxy)benzaldehyde in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazoline derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone cores but different substituents, such as 2-amino-3-phenylquinazolinone and 2-amino-3-(4-methoxyphenyl)quinazolinone.

    Benzoxazinones: Compounds with a similar heterocyclic structure but containing an oxygen atom instead of nitrogen.

Uniqueness: 2-Amino-3-(3-isopropoxyphenyl)quinazolin-4(3H)-one is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other quinazolinone derivatives. The presence of the 3-(1-methylethoxy)phenyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

CAS No.

189937-65-3

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-amino-3-(3-propan-2-yloxyphenyl)quinazolin-4-one

InChI

InChI=1S/C17H17N3O2/c1-11(2)22-13-7-5-6-12(10-13)20-16(21)14-8-3-4-9-15(14)19-17(20)18/h3-11H,1-2H3,(H2,18,19)

InChI Key

CWQXWGZOKWRTTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3N=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-Hydrazino-3-(3-isopropoxy-phenyl)-3H-quinazolin-4-one (2.5g, 8.0 mmol) in 100 mL methanol-THF (1:1) was treated with Raney Ni (2.0), and resulting suspension was subjected to atmosphere of hydrogen at 52.0 psi for 30 hours with agitation at temperature of 50° C. An additional 1.0 g of Raney Ni was added and reaction was continued for additional 40 hours at 50° C. The mixture was then filtered through celite, and the solvent was removed in vacuo to give the title compound as a reddish yellow solid. This crude product was then titurated with ethyl acetate and hexane to isolate 1.85 g (78%) product as a light yellow solid, mp 130°-133° C.
Name
2-Hydrazino-3-(3-isopropoxy-phenyl)-3H-quinazolin-4-one
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2.5 g
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methanol THF
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100 mL
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catalyst
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